Iodine Mass Fraction Advantage vs. 2,4,6-Triiodobenzoic Acid for Radiopacity-Critical Procurement
2,4,6-Triiodopyrimidine delivers an iodine mass fraction of 83.1% w/w (380.70 g I per 457.78 g compound), representing a 9.1% relative improvement in iodine density over 2,4,6-triiodobenzoic acid (76.2% w/w, 380.70 g I per 499.81 g compound), the core scaffold of clinically deployed monomeric X-ray contrast agents such as diatrizoate and iopromide [1]. The lighter pyrimidine core (C₄HN₂, 77.08 Da) versus the benzoic acid core (C₇HO₂, 119.10 Da) enables this higher gravimetric iodine loading without requiring additional iodination sites . For context, the non-iodinated analogs 2,4,6-trichloropyrimidine and 2,4,6-tribromopyrimidine contain zero iodine and thus offer no X-ray attenuation utility .
| Evidence Dimension | Iodine mass fraction (w/w) and iodine atoms per unit molecular weight |
|---|---|
| Target Compound Data | 83.1% I w/w; 3 I atoms per 457.78 Da molecular weight |
| Comparator Or Baseline | 2,4,6-Triiodobenzoic acid: 76.2% I w/w; 3 I atoms per 499.81 Da. 2,4,6-Tribromopyrimidine: 0% I w/w. 2,4,6-Trichloropyrimidine: 0% I w/w |
| Quantified Difference | +9.1% relative iodine mass fraction vs. triiodobenzoic acid; +457.78 Da increment vs. non-iodinated trihalopyrimidines |
| Conditions | Calculated from molecular formulae; validated by mass spectrometry and elemental analysis |
Why This Matters
Higher iodine mass fraction directly translates to greater X-ray attenuation per unit mass of compound, enabling lower administered doses to achieve equivalent imaging contrast or higher signal at equivalent dose.
- [1] Patent US5695742A. Aqueous injectable formulations useful for radiodiagnosis comprising iodinated aromatic compounds used as X-ray contrast media. Filed 1995. https://patents.google.com/patent/US5695742A/en View Source
